molecular formula C14H13NO B8519402 6-[(2-Methylbut-3-yn-2-yl)oxy]quinoline CAS No. 139457-36-6

6-[(2-Methylbut-3-yn-2-yl)oxy]quinoline

Cat. No. B8519402
Key on ui cas rn: 139457-36-6
M. Wt: 211.26 g/mol
InChI Key: JWMBZSGIUQDKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652008B2

Procedure details

A solution of 2-methyl-3-butyn-2-ol (2.45 mL, 25.1 mmol) and 1,8-diazabicyclo-[5.4.0]-7-undecene (4.25 mL, 28.4 mmol) in acetonitrile (15.5 mL) was stirred 0° C. for 30 minutes, and trifluoroacetic anhydride (3.55 mL, 25.1 mmol) was added dropwise. The resulting mixture was added dropwise to a mixed solution of 6-hydroxyquinoline (2.43 g, 16.7 mmol), copper (I) chloride (8.3 mg, 0.0835 mmol), acetonitrile (15.5 mL) and 1,8-diazabicyclo-[5.4.0]-7-undecene (4.25 mL, 28.4 mmol) at 0° C., and stirred at 0° C. for 3 hours. The resulting solution was acidified with 1 mol/L HCl and extracted with ethyl acetate, and the resulting aqueous phase was neutralized with aqueous sodium hydrogencarbonate solution, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by column chromatography (hexane/ethyl acetate=1/1 to 1/3) and the aimed product was obtained.
Quantity
2.45 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,8-diazabicyclo-[5.4.0]-7-undecene
Quantity
4.25 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,8-diazabicyclo-[5.4.0]-7-undecene
Quantity
4.25 mL
Type
reactant
Reaction Step Three
Name
copper (I) chloride
Quantity
8.3 mg
Type
catalyst
Reaction Step Three
Quantity
15.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].FC(F)(F)C(OC(=O)C(F)(F)F)=O.O[C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[N:27]=[CH:26][CH:25]=[CH:24]2.Cl>C(#N)C.[Cu]Cl>[CH3:1][C:2]([O:6][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[N:27]=[CH:26][CH:25]=[CH:24]2)([CH3:3])[C:4]#[CH:5]

Inputs

Step One
Name
Quantity
2.45 mL
Type
reactant
Smiles
CC(C)(C#C)O
Name
1,8-diazabicyclo-[5.4.0]-7-undecene
Quantity
4.25 mL
Type
reactant
Smiles
Name
Quantity
15.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.55 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
2.43 g
Type
reactant
Smiles
OC=1C=C2C=CC=NC2=CC1
Name
1,8-diazabicyclo-[5.4.0]-7-undecene
Quantity
4.25 mL
Type
reactant
Smiles
Name
copper (I) chloride
Quantity
8.3 mg
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
15.5 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexane/ethyl acetate=1/1 to 1/3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C#C)(C)OC=1C=C2C=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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